Eurystatin A

Description

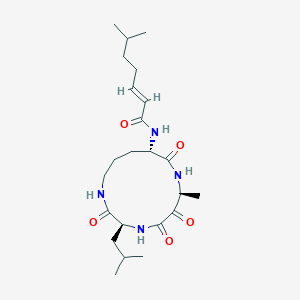

Structure

2D Structure

3D Structure

Properties

CAS No. |

137563-63-4 |

|---|---|

Molecular Formula |

C23H38N4O5 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]hept-2-enamide |

InChI |

InChI=1S/C23H38N4O5/c1-14(2)9-6-7-11-19(28)26-17-10-8-12-24-21(30)18(13-15(3)4)27-23(32)20(29)16(5)25-22(17)31/h7,11,14-18H,6,8-10,12-13H2,1-5H3,(H,24,30)(H,25,31)(H,26,28)(H,27,32)/b11-7+/t16-,17-,18-/m0/s1 |

InChI Key |

LUORGXVDSLVJSV-FTDILOGSSA-N |

SMILES |

CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C |

Isomeric SMILES |

C[C@H]1C(=O)C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N1)NC(=O)/C=C/CCC(C)C)CC(C)C |

Canonical SMILES |

CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C |

Synonyms |

BU 4164E A BU-4164E A eurystatin A |

Origin of Product |

United States |

Biosynthesis of Eurystatin a

Identification of Biosynthetic Precursors

The building blocks of Eurystatin A have been elucidated through incorporation studies using labeled amino acids, a common strategy in biosynthetic research. These studies have pinpointed the fundamental units that constitute the cyclic peptide backbone.

Incorporation Studies with L-Leucine and L-Ornithine

Radio-isotope incorporation studies have been instrumental in identifying the primary precursors of this compound. Research utilizing ¹⁴C-labeled amino acids in a chemically defined fermentation medium has unequivocally demonstrated that L-leucine and L-ornithine are the direct precursors for the corresponding moieties within the this compound and B structures. nih.gov This foundational knowledge is critical for understanding the subsequent steps in the biosynthetic assembly line.

Derivation of Other Amino Acid Moieties (e.g., L-Valine, L-Isoleucine)

The biosynthetic machinery of Streptomyces eurythermus has shown a degree of flexibility. Building on the knowledge of the primary precursors, further studies have explored the incorporation of other amino acids. When L-valine and L-isoleucine were supplied to the growing culture of S. eurythermus in a chemically defined medium, the bacterium was able to incorporate these amino acids, leading to the controlled biosynthesis of new Eurystatin analogs. nih.gov This demonstrates that the enzymes involved in the biosynthesis can recognize and utilize structurally similar amino acids, a key finding for generating novel compounds.

Elucidation of Enzymatic Pathways

While the precursors of this compound are well-established, the specific enzymatic pathways governing its assembly remain an area of active investigation. Based on the cyclic peptide structure and the presence of the α-ketoamide group, a biosynthetic logic involving non-ribosomal peptide synthetases (NRPSs) is strongly implicated.

Proposed Steps for Cyclic Peptide Assembly

The cyclic nature of this compound strongly suggests its synthesis is mediated by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). NRPSs are large, multi-domain enzymes that act as an assembly line to synthesize peptides without the use of ribosomes. wikipedia.org Each module of an NRPS is typically responsible for the recognition, activation, and incorporation of a specific amino acid.

The proposed assembly of this compound would involve the sequential addition of its constituent amino acids, tethered to the NRPS enzyme complex. The process likely concludes with a cyclization step, releasing the final cyclic peptide from the enzyme. While the specific NRPS gene cluster responsible for this compound biosynthesis in Streptomyces eurythermus has not yet been fully characterized, the modular nature of NRPSs provides a framework for understanding its formation. vtt.fimdpi.com

Enzymatic Reactions in α-Ketoamide Formation

A key structural feature of this compound is the α-ketoamide moiety, which is crucial for its inhibitory activity. nih.gov The enzymatic formation of this functional group is a critical step in the biosynthetic pathway. While the precise enzyme and mechanism in this compound biosynthesis are not yet elucidated, several enzymatic strategies for α-ketoamide formation are known in natural product biosynthesis. These often involve oxidation of an α-hydroxy-β-amino acid precursor. It is hypothesized that a similar oxidation reaction, catalyzed by a specific tailoring enzyme such as an oxidase or dehydrogenase, occurs at a late stage in the biosynthesis of this compound. The α-ketoamide motif is found in various natural products and is a target for synthetic chemists due to its biological importance. acs.org

Controlled Biosynthesis and Analog Generation

The flexibility of the biosynthetic enzymes in Streptomyces eurythermus has been successfully exploited to generate novel Eurystatin analogs. This approach, known as controlled biosynthesis or precursor-directed biosynthesis, involves feeding the microbial culture with synthetic precursors that can be incorporated by the biosynthetic machinery.

Optimization of Microbial Fermentation Conditions

The yield of this compound from Streptomyces eurythermus is highly dependent on the specific conditions of the fermentation process. Optimization of these parameters is a critical step to maximize productivity. Key factors that are typically adjusted include the composition of the culture medium (carbon and nitrogen sources, mineral salts), pH, temperature, aeration (shaking speed), and fermentation time. nih.govnih.gov

Detailed studies have shown that systematic optimization of fermentation conditions can lead to a significant increase in the productivity of eurystatins. nih.gov The process often involves a one-factor-at-a-time (OFAT) approach, where individual parameters are varied to find their optimal level, followed by statistical methods like response surface methodology (RSM) for fine-tuning the interactions between the most significant factors. nih.govresearchgate.net The progress of fermentation and the quantification of this compound and its analogs in the broth are precisely monitored using High-Performance Liquid Chromatography (HPLC). nih.gov

Table 1: Key Parameters for Optimization in Streptomyces Fermentation This table is a generalized representation of parameters typically optimized for secondary metabolite production in Streptomyces, based on common fermentation research practices.

| Parameter | Typical Range/Options | Purpose | Common Findings |

| Carbon Source | Glucose, Starch, Maltose, Glycerol | Provides energy and carbon building blocks for growth and biosynthesis. | The type and concentration can influence the onset and level of antibiotic production. nih.gov |

| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone, Ammonium Salts | Provides nitrogen for amino acid and nucleotide synthesis. | Complex nitrogen sources often support higher yields compared to simple inorganic sources. nih.gov |

| Initial pH | 6.0 - 8.0 | Affects nutrient uptake, enzyme activity, and cell membrane stability. | The optimal initial pH for many Streptomyces species is near neutral (6.5-7.5). nih.govnih.gov |

| Temperature | 25°C - 37°C | Influences microbial growth rate and enzyme kinetics. | Most Streptomyces are mesophilic, with optimal production often occurring between 25°C and 30°C. nih.gov |

| Aeration (Rotation Speed) | 120 - 200 rpm | Ensures sufficient dissolved oxygen for aerobic respiration and biosynthesis. | Insufficient aeration can limit growth, while excessive shear stress can damage mycelia. nih.gov |

| Inoculum Size | 2% - 10% (v/v) | Determines the initial cell density and the length of the lag phase. | An optimal inoculum size ensures a rapid start to the exponential growth phase. nih.govnih.gov |

| Fermentation Time | 7 - 14 days | Allows for the transition from primary growth (trophophase) to secondary metabolite production (idiophase). | Peak production is typically reached in the late stationary phase before cell lysis becomes dominant. nih.gov |

Genetic Modification and Strain Improvement of Streptomyces eurythermus

Beyond optimizing the fermentation environment, enhancing the intrinsic capability of Streptomyces eurythermus to produce this compound is a key strategy. Strain improvement has been successfully employed to significantly boost the productivity of eurystatins. nih.gov This involves modifying the genetic makeup of the organism to favor the biosynthetic pathway of the desired compound.

Modern genetic engineering provides a powerful toolkit for strain improvement in Streptomyces. nih.govnih.gov Common strategies include:

Overexpression of Pathway-Specific Regulatory Genes: Many biosynthetic gene clusters (BGCs) in Streptomyces are controlled by specific regulatory proteins. Increasing the expression of activator genes can "turn up" the entire pathway, leading to higher yields. researchgate.net

Deletion of Competing Pathways: The bacterial genome contains numerous BGCs, many of which may compete for the same precursor molecules. mdpi.com By deleting genes for non-essential, competing pathways, metabolic flux can be redirected towards the production of the target compound.

Ribosome and RNA Polymerase Engineering: Modifications to the core machinery of protein synthesis can sometimes trigger or enhance the production of secondary metabolites. nih.gov

CRISPR-Cas Genome Editing: Advanced tools like CRISPR-Cas9 and CRISPR-Cpf1 allow for precise and efficient editing of the Streptomyces genome, accelerating the process of deleting repressors, inserting promoters, or modifying biosynthetic genes. nih.gov

While the specific genetic modifications applied to the S. eurythermus strain for improved this compound production are detailed in specialized research, the application of such strain improvement techniques has been confirmed as a successful approach. nih.gov

Chemically Defined Media for Targeted Biosynthesis

For detailed biosynthetic investigations and for exerting precise control over the final product, chemically defined media are invaluable. Unlike complex media which contain variable components like yeast extract or peptone, a chemically defined medium contains known quantities of pure chemicals. nih.govnih.gov Such a medium was developed for S. eurythermus, capable of producing this compound and B at yields comparable to those achieved with complex media. nih.gov

The use of this defined medium was instrumental in several key discoveries:

Precursor Identification: By using ¹⁴C-labeled amino acids in the defined medium, researchers demonstrated that L-leucine and L-ornithine are the direct precursors for the corresponding L-leucine and L-ornithine moieties within the this compound and B molecules. nih.gov

Controlled Biosynthesis of Analogs: This knowledge of direct precursors opened the door for "targeted biosynthesis." By supplementing the chemically defined medium with other amino acids, the biosynthetic machinery of S. eurythermus could be directed to incorporate these new building blocks, creating novel analogs of Eurystatin. The supplementation with L-valine and L-isoleucine led to the successful production of four new compounds: Eurystatins C, D, E, and F. nih.gov

Table 2: Targeted nalogs This table illustrates the relationship between supplemented amino acid precursors and the resulting Eurystatin analogs produced by Streptomyces eurythermus in a chemically defined medium.

| Supplemented Precursor | Resulting Eurystatin Analog(s) | Incorporated Moiety |

| L-Leucine (native) | This compound, Eurystatin B | L-Leucine |

| L-Valine | Eurystatin C, Eurystatin D | L-Valine |

| L-Isoleucine | Eurystatin E, Eurystatin F | L-Isoleucine |

Source: Based on findings from reference nih.gov

Biotechnological Potential for Natural Product Production

The genus Streptomyces represents a cornerstone of biotechnology, renowned for its vast and complex secondary metabolism. nih.govnih.gov These bacteria are veritable biofactories, responsible for producing roughly two-thirds of all known antibiotics of microbial origin, in addition to a wide array of other valuable compounds such as anticancer agents, immunosuppressants, and enzymes. nih.govmdpi.com The strategies employed in the production of this compound exemplify the broader biotechnological potential inherent in this genus.

Tremendous advances in genetic engineering, synthetic biology, and systems biology have revolutionized the way Streptomyces can be utilized as cellular factories. manchester.ac.uknih.gov The traditional process of discovering new natural products by screening soil isolates has been augmented by genome mining, which reveals that the genome of a typical Streptomyces strain contains 20-40 biosynthetic gene clusters, the vast majority of which are "silent" or not expressed under standard laboratory conditions. researchgate.netmdpi.com

Modern biotechnological approaches to unlock this potential include:

Heterologous Expression: Transferring a BGC from a slow-growing or genetically intractable Streptomyces strain into a well-characterized, fast-growing, and easily manipulated host strain (like S. coelicolor or S. albus) can facilitate the production and engineering of the natural product. mdpi.comnih.gov

Activation of Silent BGCs: Using techniques like ribosome engineering, overexpression of global or pathway-specific regulators, or co-culturing with other microbes, silent BGCs can be switched on, leading to the discovery of novel molecules. nih.govnih.gov

Metabolic Engineering: By rationally modifying metabolic pathways, the flux of precursors can be channeled towards the synthesis of a specific natural product, significantly enhancing its yield and minimizing the production of unwanted byproducts. nih.gov

The controlled biosynthesis of Eurystatin analogs by feeding precursors to S. eurythermus is a classic example of harnessing the inherent metabolic flexibility of Streptomyces. nih.gov This approach, combined with modern genetic tools, allows for the creation of novel chemical diversity, potentially leading to compounds with improved efficacy or different biological activities. The continued exploration of Streptomyces through these advanced biotechnological lenses promises a sustained pipeline of new and valuable natural products for medicine and industry. nih.govfrontiersin.org

Total Synthesis Strategies for Eurystatin a

Retrosynthetic Analysis and Design of Key Intermediates

Retrosynthetic analysis of Eurystatin A typically involves disconnecting the cyclic peptide core and identifying suitable chiral building blocks and key intermediates that can be coupled to form the linear precursor. benchchem.com

Disconnection of the 13-Membered Cyclic Peptide Core

The 13-membered cyclic peptide core of this compound is the central structural feature. Retrosynthetic disconnections have been strategically planned to allow for the convergent synthesis of segments that can be joined to form the macrocycle. benchchem.com A key disconnection point often involves the amide bond that would be formed during the macrocyclization step. Another crucial aspect is the incorporation of the β-amino-α-oxocarboxylic acid unit, which is often introduced as a β-amino-α-hydroxy precursor and oxidized at a later stage due to the lability of the α-ketoamide. psu.eduacs.org

Chiral Pool-Derived Building Blocks (e.g., Methyl (S)-2-isocyano-4-methylpentanoate, (S)-Z-Alaninal)

The synthesis of this compound utilizes chiral pool-derived starting materials to establish the correct stereochemistry in the final product. benchchem.comresearchgate.netnumberanalytics.com Two critical intermediates identified in retrosynthetic analyses are Methyl (S)-2-isocyano-4-methylpentanoate and (S)-Z-Alaninal. benchchem.com

Methyl (S)-2-isocyano-4-methylpentanoate: This chiral isocyanide is typically prepared from (S)-N-formylleucine through a dehydration reaction, often mediated by reagents like triphosgene. benchchem.compsu.edu

(S)-Z-Alaninal: This aldehyde is derived from Z-protected L-alanine. benchchem.com

These chiral building blocks provide the necessary stereocenters for the construction of the this compound core. researchgate.netwiley-vch.de

Chemical Methodologies for Core Structure Construction

Various chemical methodologies have been employed for the construction of the this compound core, with multicomponent reactions, particularly the Passerini reaction, playing a significant role in assembling key fragments. arkat-usa.orgbaranlab.orgcaltech.edu

Passerini Reaction: Three-Component Coupling for β-Amino-α-Hydroxybutyric Acid Units

The Passerini reaction, a three-component coupling of an isocyanide, an aldehyde, and a carboxylic acid, has been effectively utilized in the synthesis of this compound to construct the β-amino-α-hydroxybutyric acid unit. benchchem.compsu.educaltech.edursc.org This reaction allows for the rapid assembly of complexity from relatively simple starting materials. arkat-usa.orgcaltech.edu In the synthesis of this compound, the Passerini reaction has been reported between (S)-Z-Alaninal, methyl (S)-2-isocyano-4-methylpentanoate, and a carboxylic acid component (such as benzoic acid) to yield a β-amino-α-hydroxybutyric acid derivative. benchchem.compsu.edu

Diastereoselective Control and Separation

The Passerini reaction involving chiral starting materials can often lead to the formation of diastereomeric mixtures. psu.edu In the synthesis of this compound, the Passerini reaction between (S)-Z-Alaninal and methyl (S)-2-isocyano-4-methylpentanoate has been reported to yield a 1:1 mixture of diastereomers. psu.edu Achieving diastereoselective control in the Passerini step can be challenging, and in some synthetic routes, the resulting diastereomers have been separated at a later stage, such as after coupling with other amino acid residues. psu.edu Separation methods like medium pressure liquid chromatography (MPLC) have been employed to isolate pure diastereomers for subsequent steps. psu.edu

Influence of Reagent Selection and Reaction Conditions

The choice of reagents and reaction conditions in the Passerini reaction can influence the yield and the ratio of diastereomers obtained. While the Passerini reaction is generally robust, factors such as solvent, temperature, and the specific protecting groups used on the reacting components can play a role. caltech.edursc.org For the synthesis of the β-amino-α-hydroxybutyric acid unit in this compound, the reaction has been conducted in dichloromethane (B109758) at room temperature. benchchem.com The use of specific protecting groups, such as the Z-group on alaninal (B1666806) and the methyl ester on the isocyano leucine (B10760876) derivative, are selected for compatibility with the Passerini reaction conditions and subsequent synthetic transformations. benchchem.compsu.edu

α-Ketoamide Formation: Oxidation and Synthetic Equivalents

The β-amino-α-oxocarboxylic acid moiety, containing the α-ketoamide bond, is critical for the biological activity of this compound. benchchem.compsu.edu This functional group is typically introduced through the oxidation of a precursor β-amino-α-hydroxy compound. psu.eduethz.ch While some oxidation methods are ineffective for the cyclic intermediates encountered in this compound synthesis, specific reagents have proven successful. benchchem.compsu.edu

Pyridinium dichromate (PDC) has been successfully employed for the oxidation of the β-amino-α-hydroxy group to the corresponding α-oxo moiety in the synthesis of this compound. benchchem.compsu.edu This transformation is a critical step in generating the biologically active form of the molecule. benchchem.compsu.edu

The PDC oxidation is typically carried out in dimethylformamide (DMF) at 25°C. benchchem.com Studies have shown that the efficiency of this oxidation can be influenced by the stereochemistry of the substrate. For instance, in one synthesis route, the diastereoisomer 8a was oxidized to 9a with a yield of 75% using PDC, while the diastereoisomer 8b yielded only 30% under the same conditions, indicating potential steric and electronic effects on the reaction outcome. benchchem.com

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |

| 8a | Pyridinium Dichromate | DMF, 25°C | 9a | 75 |

| 8b | Pyridinium Dichromate | DMF, 25°C | 9b | 30 |

Macrocyclization Approaches: Cyclization of the Peptide Backbone

The formation of the 13-membered cyclic peptide core is a crucial macrocyclization step in the total synthesis of this compound. benchchem.compsu.edu Macrocyclization reactions often require careful optimization to favor intramolecular cyclization over intermolecular polymerization. benchchem.comunivie.ac.at

Pentafluorophenyl (PFP) esters have been utilized for the high-yielding macrocyclization in the synthesis of this compound. benchchem.compsu.edu This method involves activating the carboxyl group as a PFP ester, which is known for its high reactivity in peptide coupling reactions. benchchem.compsu.edu

The process typically involves converting a saponified linear precursor into the PFP ester using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). benchchem.com Following deprotection of the amine (e.g., Boc removal with HCl/dioxane), the activated PFP ester undergoes intramolecular cyclization to form the macrocycle. benchchem.compsu.edu This approach has been a method of choice for the synthesis of biologically active cyclopeptides. psu.edu

Macrocyclization in the synthesis of this compound has been successfully conducted using a biphasic system, typically a mixture of chloroform (B151607) and aqueous sodium bicarbonate (NaHCO₃). benchchem.com This strategy is employed to minimize undesired intermolecular reactions, which can compete with the desired intramolecular cyclization, especially at higher concentrations. benchchem.comunivie.ac.at

The biphasic system is believed to facilitate the macrocyclization by influencing the conformation of the linear substrate, potentially pre-organizing it for cyclization. psu.edu The high reactivity of the PFP ester and the characteristics of the biphasic system are thought to contribute to the success of this macrocyclization approach. benchchem.com

| Intermediate | Cyclization Method | Solvent System | Yield (%) |

| 7a | Pentafluorophenyl Ester | Chloroform/aqueous NaHCO₃ | 72 |

| 7b | Pentafluorophenyl Ester | Chloroform/aqueous NaHCO₃ | 63 |

Strategic Protecting Group Manipulations and Acyl Migration Reactions

Strategic manipulation of protecting groups is essential throughout the synthesis of complex molecules like this compound to ensure selective reactions and prevent unwanted side reactions. beilstein-journals.orgwiley.comnsf.gov Orthogonal protection strategies are often employed, allowing for the selective removal of specific protecting groups at different stages of the synthesis. beilstein-journals.orgnsf.govrsc.org

Acyl migration reactions, while sometimes viewed as an impediment in synthesis, can also be strategically utilized or need to be carefully controlled. nsf.govrsc.orgnih.gov In the context of peptide synthesis and related structures, acyl migration, particularly O-to-N acyl migration, can occur after the deprotection of a neighboring amine. rsc.orgunife.it

Comparative Analysis of Reported Total Syntheses

The total synthesis of this compound has been achieved through different routes, each employing distinct strategies to construct the complex macrocyclic core and incorporate the requisite stereochemistry. Comparing these approaches highlights the evolution of synthetic methodologies and the challenges associated with assembling this molecule.

| Synthesis Approach | Key Strategy | Reported Overall Yield | Number of Steps |

| Semple et al. | Passerini-based PADAM strategy | 23% | 8 |

Stereochemical Purity and Control in Different Routes (e.g., Semple's Approach)

Controlling stereochemistry is paramount in the synthesis of chiral natural products like this compound, which possesses multiple stereogenic centers. The biological activity of such molecules is often highly dependent on their precise three-dimensional structure.

Stereochemical control in this compound synthesis presents challenges, particularly in reactions that form new chiral centers. The Passerini reaction, a key step in some syntheses, can sometimes produce mixtures of diastereomers if chiral control is not effectively implemented benchchem.com.

Other synthetic routes may employ different strategies for stereochemical control, such as asymmetric catalysis or diastereoselective reactions at various stages of the synthesis otterbein.edufiveable.me. The separation of diastereomers, if formed, can also be a necessary step to ensure stereochemical purity, as highlighted in one instance where diastereomers were separated via medium-pressure liquid chromatography benchchem.com.

Application of Multicomponent Reactions (MCRs) in this compound Synthesis

Principles of Green Chemistry in Synthetic Design

The principles of Green Chemistry aim to minimize the environmental impact of chemical synthesis by promoting waste prevention, the use of less hazardous chemicals and solvents, energy efficiency, and the design of syntheses with high atom economy acs.orgsigmaaldrich.comskpharmteco.comscienceinschool.orgatiner.gr. Applying these principles to the synthesis of complex natural products like this compound is an important consideration for developing more sustainable routes.

Several Green Chemistry principles are relevant to the design of this compound synthesis:

Prevention of Waste: Designing synthetic routes that minimize the formation of by-products is a primary goal. MCRs, by their nature, tend to be more atom-economical than multi-step linear syntheses, thus reducing waste acs.orgpharmaxchange.info.

Atom Economy: As discussed earlier, maximizing the incorporation of starting material atoms into the final product is a key principle acs.orgsigmaaldrich.com. Evaluating and optimizing the atom economy of each step, particularly the key bond-forming reactions, is important.

Less Hazardous Chemical Syntheses: Striving to use and generate substances with minimal toxicity to human health and the environment is crucial acs.orgsigmaaldrich.comskpharmteco.com. This involves careful selection of reagents and reaction conditions.

Safer Solvents and Auxiliaries: The choice of solvent can have a significant environmental impact. Exploring the use of greener solvents or solvent-free conditions where possible aligns with this principle acs.orgsigmaaldrich.comscienceinschool.org.

Reduce Derivatives: Minimizing or avoiding the use of protecting groups and unnecessary derivatization steps reduces the need for additional reagents and the generation of associated waste acs.orgsigmaaldrich.com. Convergent syntheses and strategies like the PADAM approach used by Semple, which combine deprotection and rearrangement, can contribute to reducing the number of steps requiring protecting groups wiley-vch.de.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can reduce the energy requirements of a synthesis acs.orgsigmaaldrich.comatiner.gr.

While specific details on the comprehensive application of all 12 Green Chemistry principles to every reported this compound synthesis are not extensively detailed in the provided sources, the increasing focus on efficient, convergent strategies, and the use of reactions like MCRs, indicates a move towards greener synthetic methodologies in the field of natural product synthesis. Future research may further explore and report on the environmental impact and sustainability of different this compound synthetic routes.

Molecular Pharmacology and Biological Target Deconvolution of Eurystatin a

Prolyl Endopeptidase (PEP) Inhibition Profile

Eurystatin A functions as a potent inhibitor of prolyl endopeptidase (PEP), an enzyme that plays a significant role in the metabolism of certain neuropeptides. wikipedia.orgwikipedia.org This inhibitory activity is central to the potential therapeutic applications of this compound, particularly in the context of neurological disorders. wikipedia.org

Mechanism of Enzyme Inhibition and Kinetic Characterization

The structure of this compound includes a β-amino-α-oxocarboxylic acid moiety, which has been identified as a common active center in various enzyme-inhibiting peptides. nih.gov The α-ketoamide moiety, present in compounds like this compound, is known to interact with target biomolecules. idrblab.net These interactions can involve hydrogen bonding or covalent reactions with catalytic amino acid residues, such as serine or cysteine, which are frequently found in the active sites of enzymes and are crucial for enzyme inhibition. idrblab.net While detailed kinetic parameters such as inhibition constant (Ki) values are not consistently available across all sources, the presence of this specific chemical moiety is indicative of a direct interaction with the enzyme's active site, contributing to its inhibitory effect.

Involvement of PEP in Neuropeptide Metabolism and Neurological Pathways

Prolyl endopeptidase (PEP, EC 3.4.21.26) is a serine peptidase that catalyzes the cleavage of peptide bonds at the C-terminal side of proline residues within oligopeptides generally smaller than 10 kDa. mpg.de This enzyme is involved in the maturation and degradation of a variety of peptide hormones and neuropeptides, including but not limited to substance P, thyrotropin-releasing hormone (TRH), vasopressin, and bradykinin. mpg.deuwm.edu.pl These neuropeptides are implicated in numerous physiological processes, including those related to learning and memory. uwm.edu.pl

Dysregulated or altered activity of PEP has been associated with several neurological disorders, including Alzheimer's disease and Parkinson's disease. wikipedia.orguwm.edu.pl Consequently, the inhibition of PEP has been explored as a therapeutic strategy to modulate neuropeptide levels and potentially ameliorate cognitive deficits associated with these conditions. uwm.edu.pl

Preclinical Efficacy in Cognitive Models (e.g., Scopolamine-Induced Memory Loss)

Preclinical research has explored the potential of this compound to address cognitive impairments. Studies using experimental models, such as scopolamine-induced amnesia in rodents, have indicated that this compound possesses anti-amnesic properties. wikipedia.org Scopolamine, a muscarinic receptor antagonist, is commonly used in these models to induce cognitive deficits that mimic some aspects of the memory impairment observed in conditions like Alzheimer's disease by disrupting cholinergic neurotransmission. In these models, this compound has demonstrated the ability to improve memory retention and cognitive function, suggesting its potential as a neuroprotective agent and a candidate for the treatment of cognitive disorders. wikipedia.org

Antimicrobial Activity Spectrum and Potency

This compound has also been subject to investigation regarding its potential antimicrobial activities. wikipedia.org

Minimum Inhibitory Concentrations (MIC) Against Select Pathogens

Studies have reported on the minimum inhibitory concentrations (MICs) of this compound against certain pathogens. Available data indicates activity against both bacterial and fungal species. wikipedia.org

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 32 µg/mL | wikipedia.org |

| Staphylococcus aureus | 2 μg/mL | |

| Escherichia coli | 64 µg/mL | wikipedia.org |

| Candida albicans | 16 µg/mL | wikipedia.org |

Note: Discrepant MIC values for Staphylococcus aureus have been reported.

Co-cultivation Systems and Enhanced Biosynthesis of Antimicrobial Metabolites

The production of this compound is sometimes linked to co-cultivation systems involving the producing microorganism, Streptomyces eurythermus. wikipedia.org Co-cultivation, the simultaneous growth of two or more different microorganisms, is a strategy known to potentially enhance the biosynthesis of secondary metabolites, including those with antimicrobial properties, in various microbial species, such as Streptomyces. This approach can simulate natural microbial interactions, which may trigger or upregulate biosynthetic pathways that are less active in monoculture. While the specific mechanisms by which co-cultivation might enhance this compound biosynthesis require further detailed study, its association with such systems highlights a potential method for optimizing its production.

Interaction with Other Peptidases and Biological Systems

While this compound is well-established as a prolyl endopeptidase inhibitor, its potential interactions with other peptidases and broader biological systems have also been explored. Peptidases are a diverse class of enzymes that catalyze the hydrolysis of peptide bonds, playing crucial roles in numerous physiological and pathological processes google.comnih.gov.

Potential for Metallo-aminopeptidase Modulation

Aminopeptidases are a group of peptidases that cleave amino acid residues from the N-terminus of proteins and peptides nih.govfrontiersin.org. Metallo-aminopeptidases, a significant subset of aminopeptidases, utilize metal ions in their active sites for catalysis nih.govmdpi.comnih.gov. While this compound is primarily known to target prolyl endopeptidase, which is a serine peptidase nih.gov, the structural features of this compound, particularly its peptidic nature and the presence of an α-ketoamide moiety, could potentially allow for interactions with other peptidase classes, including metallo-aminopeptidases.

Studies on various peptidyl inhibitors, including those containing α-ketoamide groups, have shown activity against different protease classes, such as cysteine and serine proteases google.comresearchgate.net. Some aminopeptidases, like Aminopeptidase N (APN), are metallo-dependent enzymes belonging to the M1 family of peptidases researchgate.net. Inhibitors targeting metallo-aminopeptidases often bind by coordinating with the metal ion(s) in the active site nih.govnih.gov. While direct evidence of this compound significantly modulating metallo-aminopeptidase activity is not as extensively documented as its PEP inhibition, the potential for such interactions exists given the diverse roles of peptidomimetics and α-ketoamide-containing compounds in modulating protease activity researchgate.netresearchgate.net. Further research would be needed to definitively establish the extent and nature of this compound's interactions with metallo-aminopeptidases.

Role of the α-Ketoamide Moiety in Target Binding

A key structural feature of this compound is the presence of an α-ketoamide bond benchchem.com. The α-ketoamide moiety is a well-established pharmacophore found in many natural products and synthetic compounds known to inhibit proteases researchgate.netresearchgate.netacs.org. This functional group is particularly effective in targeting enzymes that utilize a nucleophilic residue (such as cysteine or serine) in their active site for catalysis acs.orgnih.gov.

The mechanism of inhibition often involves the reversible covalent reaction of the α-ketoamide carbonyl group with the catalytic cysteine or serine residue of the protease, forming a hemithioketal or hemiacetal adduct, respectively acs.orgnih.govtandfonline.com. This interaction mimics the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition nih.gov. The α-ketoamide group's ability to form this adduct is crucial for the biological activity of many protease inhibitors beilstein-journals.orgrsc.org. In the context of this compound's inhibition of prolyl endopeptidase, the α-ketoamide likely plays a critical role in binding to the active site of this serine peptidase and inhibiting its activity through the formation of a reversible covalent intermediate. The synthesis of the α-oxo moiety is critical for biological activity benchchem.com.

Comparative Molecular Interactions with Analogs (e.g., Eurystatin B, Poststatin)

This compound is structurally related to other compounds, including Eurystatin B and Poststatin. These analogs have been studied to understand how structural differences influence their biological activities and interactions with target enzymes.

This compound and Eurystatin B were both isolated from Streptomyces eurythermus and have shown specific and potent inhibitory activity against prolyl endopeptidase nih.govnih.gov. Studies involving controlled biosynthesis by supplementing amino acids to the culture of S. eurythermus have led to the discovery of new eurystatin analogs, including Eurystatins C, D, E, and F nih.gov. This suggests that modifications in the amino acid composition can influence the resulting eurystatin structure.

Poststatin, a pentapeptide isolated from Streptomyces viridochromogenes, is also known to inhibit prolyl endopeptidase acs.orgnih.govdcu.ie. Comparative studies have indicated differences in the efficacy and properties of these inhibitors. For instance, in rodent models of scopolamine-induced memory loss, this compound demonstrated superior memory retention restoration compared to Poststatin benchchem.com. Furthermore, this compound has shown better thermodynamic stability in plasma compared to Poststatin, potentially due to the presence of its lactam ring benchchem.com. Structural differences, such as the absence of a third amino acid in this compound compared to Poststatin, may alter binding affinity or stability benchchem.com. Experimental protocols often include cross-referencing with structural analogs like Eurystatin B and Poststatin for comparative insights into their activities benchchem.com.

While this compound and B are primarily known for PEP inhibition, Poststatin has also been described as a prolyl endopeptidase specific inhibitor dcu.ie. Comparative studies involving these compounds help to elucidate the structural determinants of their inhibitory potency and selectivity towards prolyl endopeptidase and potentially other peptidases.

Comparative Data

| Compound | Source | Primary Target | Memory Retention Restoration (Rodent Model, 1 mg/kg) | Plasma Half-life (t₁/₂) |

| This compound | Streptomyces eurythermus | Prolyl Endopeptidase benchchem.com | 85% benchchem.com | 6.2 hours benchchem.com |

| Eurystatin B | Streptomyces eurythermus | Prolyl Endopeptidase nih.gov | Not specified in source | Not specified in source |

| Poststatin | Streptomyces viridochromogenes | Prolyl Endopeptidase acs.org | 70% benchchem.com | 3.8 hours benchchem.com |

Structure Activity Relationship Sar Studies of Eurystatin a and Its Derivatives

Design and Synthesis of Structural Analogs

The design and synthesis of structural analogs of Eurystatin A are fundamental steps in SAR studies. These analogs are created by introducing specific modifications to the parent structure to probe the importance of different functional groups and structural motifs for activity.

Modular Synthesis Approaches for Diversity Generation

Modular synthesis approaches are highly valuable for generating diverse libraries of this compound analogs efficiently benchchem.comcaltech.eduresearchgate.net. These strategies involve synthesizing key building blocks or fragments independently and then coupling them in a convergent manner to assemble the final complex structure caltech.edu. This allows for rapid generation of a variety of analogs by simply swapping different building blocks caltech.edu. Multicomponent reactions (MCRs), such as the Passerini reaction, have been employed in the synthesis of this compound and its analogs, enabling the rapid assembly of key functional groups and the creation of peptidomimetic structures beilstein-journals.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov. A modular synthesis approach can facilitate targeted substitutions and the generation of analogs with diverse structural features for comprehensive SAR studies benchchem.comcaltech.edu. This approach is particularly useful for exploring variations in amino acid residues and modifications to the α-ketoamide and lactam systems benchchem.combeilstein-journals.orgcaltech.edubeilstein-journals.org.

High-Throughput Screening and Bioactivity Assessment

Following the design and synthesis of structural analogs, high-throughput screening (HTS) and bioactivity assessment are essential to evaluate their inhibitory potential and understand the impact of structural modifications on activity benchchem.comresearchgate.net.

Enzyme Inhibition Assays (e.g., Protease Assays)

Enzyme inhibition assays, particularly protease assays, are the primary methods used to assess the bioactivity of this compound and its derivatives, given its known activity as a prolyl endopeptidase inhibitor benchchem.commedchemexpress.com. These assays typically involve incubating the enzyme with a suitable substrate in the presence of varying concentrations of the inhibitor analog benchchem.comwuxiapptec.com. The enzyme's activity is then measured by monitoring the conversion of the substrate to product benchchem.comwuxiapptec.com. For PEP, fluorogenic or chromogenic substrates that release a detectable signal upon cleavage are commonly used medchemexpress.comcore.ac.uk. By comparing the enzyme activity in the presence and absence of the inhibitor, the extent of inhibition can be determined wuxiapptec.com. Standardizing experimental parameters such as substrate concentration, pH, and incubation time is crucial for obtaining reliable results benchchem.com. Including positive controls (known inhibitors) and negative controls (solvent only) is also important for assay validation benchchem.com.

Evaluation of Inhibitory Potency (e.g., IC₅₀ Determination)

Evaluating inhibitory potency involves quantifying the effectiveness of an analog in inhibiting enzyme activity. The most common measure of inhibitory potency is the half-maximal inhibitory concentration (IC₅₀) benchchem.comwuxiapptec.commostwiedzy.pl. The IC₅₀ is defined as the concentration of the inhibitor that reduces the enzyme activity by 50% under specific assay conditions wuxiapptec.com. IC₅₀ values are typically determined by testing a range of inhibitor concentrations and plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve benchchem.comwuxiapptec.com. Lower IC₅₀ values indicate higher inhibitory potency wuxiapptec.com. Reporting IC₅₀ values with statistical confidence intervals is recommended for rigor benchchem.com. While specific IC₅₀ data for a wide range of this compound analogs were not detailed in the search results, the evaluation of inhibitory potency through IC₅₀ determination is a standard and critical component of SAR studies to compare the effectiveness of different structural modifications benchchem.comwuxiapptec.com.

Data Table Example (Illustrative - Specific data for this compound analogs not found in search results):

| Compound | Structural Modification | Enzyme Inhibited | IC₅₀ (µM) |

| This compound | Parent Compound | Prolyl Endopeptidase | X.XX |

| Analog 1 | L-Valine substituted with L-Alanine | Prolyl Endopeptidase | Y.YY |

| Analog 2 | Modification in Lactam Ring | Prolyl Endopeptidase | Z.ZZ |

Computational Approaches in SAR Analysis

Computational methods play a significant role in modern SAR studies, providing valuable insights into molecular interactions and properties that complement experimental data. These approaches can help predict binding affinities, analyze conformational dynamics, and identify critical structural elements.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand (such as this compound or its derivatives) within the active site of a target protein (like PEP). benchchem.comfrontiersin.org These simulations provide atomic-level details about the potential interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the ligand-protein complex. frontiersin.orgbeilstein-journals.org

In the context of PEP inhibition, molecular docking studies can assess the potential of compounds to interact favorably with the enzyme's binding site, particularly with key residues like Ser554 of the catalytic triad, which is involved in the mechanism of inhibition for some PEP inhibitors. frontiersin.orgfrontiersin.org Docking simulations have highlighted the importance of specific binding areas within the active site, including hydrophobic regions that interact with parts of the ligand structure. beilstein-journals.org By predicting binding energies and poses, docking studies can help prioritize potential drug candidates for synthesis and experimental testing. japsonline.comjppres.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, simulating the movements of atoms and molecules over time. dokumen.pubnih.govaps.org In SAR studies, MD simulations can be paired with experimental data to gain a deeper understanding of how structural modifications influence the conformational flexibility of this compound and its derivatives and how these changes affect binding to the target enzyme. benchchem.com

MD simulations can reveal important aspects of ligand-target interactions, such as the stability of the bound complex, the dynamics of the protein's active site in the presence of the ligand, and potential alternative binding poses. nih.gov This dynamic information is crucial for understanding the full picture of molecular recognition and can help explain experimental SAR data that static structures alone cannot fully address.

Multivariate Analysis for Synergistic Effects

Multivariate analysis encompasses a range of statistical techniques used to analyze data sets containing multiple variables. In SAR studies, these methods are employed to ensure statistical rigor and to account for complex relationships, including potential synergistic or antagonistic effects between different structural features or experimental conditions. benchchem.com

While specific detailed examples of multivariate analysis applied directly to this compound SAR were not extensively detailed in the search results, the principle involves analyzing the impact of multiple structural variations simultaneously on biological activity. This can help identify combinations of features that contribute most significantly to the desired activity and can be particularly useful when dealing with a large number of derivatives and biological readouts. dokumen.pub

Identification of the Pharmacophore and Key Functional Groups for Biological Activity

Identifying the pharmacophore and key functional groups is a central goal of SAR studies. The pharmacophore represents the essential arrangement of steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. psu.eduunina.it

Functional groups within a molecule dictate its chemical behavior and significantly influence its interaction with biological targets. solubilityofthings.combiotechacademy.dk They impact factors such as binding affinity through interactions like hydrogen bonding (e.g., hydroxyl groups), solubility (polar groups), and metabolic stability. solubilityofthings.combiotechacademy.dk The γ-lactam ring in this compound, for instance, has been noted for conferring superior plasma stability compared to analogs without this feature. benchchem.com Understanding the contribution of each functional group and their spatial arrangement is key to defining the pharmacophore and designing effective derivatives.

Spectroscopic and Biophysical Techniques for SAR Elucidation

Spectroscopic and biophysical techniques provide experimental data that can validate and complement computational findings in SAR studies, offering insights into molecular conformation, stability, and interactions.

Thermal Shift Assays for Binding Affinity

Thermal Shift Assays (TSAs), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, are a widely used biophysical technique for assessing protein-ligand interactions and determining binding affinity. eubopen.orgreactionbiology.comsygnaturediscovery.comnih.govwikipedia.org The principle behind TSAs is that the binding of a ligand to a protein typically increases the protein's thermal stability. reactionbiology.comsygnaturediscovery.comwikipedia.orgnih.gov This increased stability is observed as a shift to a higher temperature in the protein's melting point (Tm), the temperature at which the protein unfolds. eubopen.orgreactionbiology.comwikipedia.orgnih.govmontclair.edu The magnitude of this thermal shift (ΔTm) can serve as an indicator of the ligand's binding strength; generally, a larger ΔTm correlates with higher binding affinity. eubopen.orgreactionbiology.com

For compounds like this compound, which acts as a prolyl endopeptidase (PEP) inhibitor benchchem.com, thermal shift assays can be a valuable tool in Structure-Activity Relationship (SAR) studies. By testing this compound and its synthesized derivatives against the target enzyme (PEP), researchers can use TSAs to evaluate how structural modifications influence the compound's ability to bind and stabilize the protein. benchchem.com Changes in the chemical structure of this compound derivatives can affect their interaction with the binding site on PEP, leading to variations in the observed thermal shift. benchchem.com

In a typical thermal shift assay experiment for SAR, the target protein (e.g., PEP) is incubated with a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding. eubopen.orgreactionbiology.comnih.gov As the temperature is gradually increased, the protein unfolds, the dye binds, and fluorescence increases, generating a thermal denaturation curve. eubopen.orgnih.gov When a ligand is present, it stabilizes the protein, requiring a higher temperature for unfolding, thus shifting the denaturation curve and the Tm to the right. eubopen.orgnih.govmontclair.edu The ΔTm is calculated by subtracting the Tm of the protein alone (or with vehicle control) from the Tm of the protein in the presence of the ligand. eubopen.org

To quantify binding affinity (dissociation constant, Kd), thermal shift assays can be performed using varying concentrations of the ligand. montclair.edunih.gov By measuring the ΔTm at different ligand concentrations, a dose-response curve can be generated, and the Kd value can be determined by fitting the data to an appropriate binding model. montclair.edunih.gov This quantitative information is crucial in SAR studies for comparing the potency of different derivatives and understanding the relationship between structural features and binding affinity.

While thermal shift assays are a relevant method for studying the binding of inhibitors like this compound to their protein targets and are mentioned as applicable for validating binding affinity or stability for this compound and its analogs benchchem.com, specific experimental data, including ΔTm values or determined Kd values for this compound or its derivatives from thermal shift assays, were not found in the provided search results. Therefore, a data table with specific findings for this compound cannot be presented here.

However, a hypothetical data table illustrating how thermal shift assay results might be presented in an SAR study of this compound derivatives is shown below. This table structure would typically include information on the specific derivative tested, the target protein, the observed melting temperature shift (ΔTm) compared to the protein alone, and potentially a calculated dissociation constant (Kd) if a dose-response experiment was performed.

Illustrative Data Table: Thermal Shift Assay Results for Hypothetical this compound Derivatives Binding to Prolyl Endopeptidase

| Derivative Name | Structural Modification | Target Protein | ΔTm (°C) | Kd (µM) (if determined) |

| This compound | Parent Compound | Prolyl Endopeptidase | [Data not available] | [Data not available] |

| Derivative X | [Description of modification] | Prolyl Endopeptidase | [Data not available] | [Data not available] |

| Derivative Y | [Description of modification] | Prolyl Endopeptidase | [Data not available] | [Data not available] |

| Derivative Z | [Description of modification] | Prolyl Endopeptidase | [Data not available] | [Data not available] |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound or its derivatives from the provided search queries.

Advanced Research Methodologies and Future Research Directions

Comprehensive Structural Characterization of Eurystatin A and Analogs

Structural characterization is fundamental to understanding the properties and activity of this compound. A combination of spectroscopic and chromatographic methods provides detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a primary tool for determining the structure and stereochemistry of organic molecules like this compound. benchchem.commdpi.com It provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups. Researchers employ NMR, including 1H and 13C NMR, for amino acid sequencing and stereochemical analysis. benchchem.comacs.org The comparison of NMR spectra of synthetic this compound with that of the naturally occurring compound has been used to confirm identity, including stereochemistry. acs.org Stereochemical assignments, such as R/S configurations at chiral centers, are crucial and are typically determined using established rules based on atomic priorities and spatial orientation. pressbooks.publibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound and its analogs. benchchem.comnih.govnih.gov HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a compound. csic.esnih.gov For this compound, HRMS confirms its molecular formula, reported as C23H38N4O5 with a monoisotopic mass of 450.28422 ebi.ac.uk, or in some earlier contexts, C₈H₁₄N₂O₃ benchchem.com. The technique can also provide information about fragmentation patterns, which aids in structural elucidation by revealing substructures within the molecule. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the purity of this compound samples. benchchem.comdcu.ienih.govuhplcs.com HPLC separates components in a mixture based on their differential interactions with a stationary phase as they are carried by a mobile phase. uhplcs.com Purity validation using HPLC involves obtaining a chromatogram where the compound of interest elutes as a single, well-defined peak. researchgate.net The area percentage of the main peak relative to the total area of all detected peaks is used to determine purity. chromatographyonline.comperkinelmer.com Methods for accurate and precise component analysis of this compound and its analogs in fermentation broth have been developed using HPLC, sometimes coupled with techniques like 2,4-dinitrophenylhydrazonation for detection. nih.gov HPLC can also be coupled with mass spectrometry (HPLC-MS) or NMR (HPLC-NMR) to provide both separation and structural information, aiding in the identification and quantification of impurities. mdpi.comnih.gov

Strategies for Ensuring Reproducibility in Synthetic and Biological Studies

Ensuring reproducibility is paramount in both the synthesis and biological evaluation of this compound to validate findings and allow other researchers to build upon reported work. github.ioreproducibilitynetwork.nlalmaden.io

Meticulous Documentation of Experimental Protocols and Reaction Conditions

Reproducibility in synthetic and biological studies of this compound requires meticulous documentation of all experimental protocols and reaction conditions. benchchem.comgithub.ioreproducibilitynetwork.nlunc.edu This includes detailed records of solvent systems, temperatures, catalysts, reaction times, and step-by-step isolation and purification procedures. benchchem.com For synthetic studies, reporting guidelines for synthetic procedures should be adhered to, including comprehensive characterization data for intermediates and final products. benchchem.com In biological studies, thorough descriptions of methods should include key experimental parameters such as the source and handling of biological materials (e.g., cell lines, enzymes), the number of replicates, details of data analysis, and any criteria for data inclusion or exclusion. almaden.iounc.edunih.gov Archiving raw spectral data and chromatograms in supplementary materials is also crucial for transparency and cross-validation by peers. benchchem.comlorenabarba.com The lack of proper documentation is a significant barrier to reproducibility. reproducibilitynetwork.nl

Cross-Validation with Peer-Reviewed Studies and Data Archiving

Ensuring the robustness and reproducibility of research findings on compounds like this compound is paramount. Cross-validation with peer-reviewed studies is a critical step in confirming experimental results and synthetic routes. For instance, the reproducibility of this compound synthesis requires meticulous documentation of reaction conditions and step-by-step isolation protocols, coupled with cross-validation against peer studies on α-ketoamide synthesis. benchchem.com

Data archiving plays a vital role in facilitating future research and meta-analyses. However, a significant challenge in natural product science is the lack of standardized bioactivity screening data and the scattering of datasets across numerous repositories. rsc.org To address this, the natural product science community is encouraged to contribute data to centralized resources, such as Wikidata, and to develop smaller, individually managed knowledge graphs. rsc.org Collaborative workflows in multidisciplinary research should ideally include shared data repositories for raw datasets to enhance transparency and reproducibility. benchchem.com

Integration of Multidisciplinary Research Platforms

The intricate nature of natural products and their interactions with biological systems necessitates an integrated multidisciplinary approach. Successful drug discovery and development from natural sources, including compounds like this compound, rely on the seamless integration of expertise from various scientific disciplines. nih.govfrontiersin.orgigi-global.comuni-saarland.de This involves close collaboration between fields such as chemistry, biology, pharmacology, bioinformatics, genomics, and proteomics. igi-global.comuni-saarland.de

Collaborative Workflows in Biochemistry, Computational Chemistry, and Pharmacology

Effective research into the mechanism of action and potential therapeutic applications of this compound requires collaborative workflows integrating biochemistry, computational chemistry, and pharmacology. Biochemical studies, such as enzyme kinetics, provide insights into how this compound interacts with its target, PEP. benchchem.comfrontiersin.org Computational chemistry, including docking studies, can complement these findings by predicting binding modes and affinities at the molecular level. benchchem.comfrontiersin.org Pharmacological studies, utilizing in vivo models, are then essential to assess the biological effects and potential efficacy, such as the observed anti-amnesic properties in rodent models. benchchem.com

The synthesis of complex natural products like this compound often involves sophisticated chemical reactions, such as the Passerini reaction, which is a type of multicomponent reaction (MCR). benchchem.comnih.govresearchgate.netacs.orgpsu.eduresearchgate.net MCRs are powerful tools in medicinal chemistry due to their efficiency and ability to rapidly generate structural diversity. nih.govuh.curesearchgate.netresearchgate.netbeilstein-journals.org Integrating synthetic chemistry with biological screening and computational analysis allows for the design and evaluation of novel derivatives with potentially improved properties. Computational pharmacology and chemistry are increasingly used to predict drug-like properties and pharmacokinetic profiles early in the research process. frontiersin.org

Application of Bioinformatics, Genomics, and Proteomics in Target Discovery and Validation

"Omics" technologies, including bioinformatics, genomics, and proteomics, are crucial for a holistic understanding of biological processes influenced by natural products like this compound. eurecat.orgwilliams.eduscidoc.orgnih.gov Genomics can provide insights into the genetic basis of natural product biosynthesis in the producing organism, Streptomyces eurythermus. rsc.orgwilliams.edu This knowledge can inform strategies for optimizing fermentation conditions and generating analogs through controlled biosynthesis. benchchem.comnih.gov

Proteomics focuses on the comprehensive study of proteins and their interactions. rsc.orgwilliams.edunih.gov This is directly relevant to understanding the role of PEP as the primary target of this compound and identifying other potential protein targets or pathways affected by the compound. benchchem.com Bioinformatics is the essential computational backbone that enables the analysis and interpretation of the large datasets generated by genomics and proteomics. rsc.orgeurecat.orgwilliams.eduscidoc.orgnih.govethz.ch It facilitates tasks such as sequence analysis, protein structure prediction, and the modeling of molecular interactions, contributing to target discovery and validation. ethz.ch The increasing availability of bacterial genomes, for instance, enhances the application of bioinformatics in understanding biosynthetic pathways relevant to natural products. ethz.ch

Addressing Discrepancies and Inconsistencies in Reported Bioactivity Data

In the field of natural product research, discrepancies and inconsistencies in reported bioactivity data are a significant challenge. rsc.orgnih.gov These can arise from various factors, including variations in sample preparation, assay conditions, biological models, and data reporting. Data issues such as structural inconsistencies, duplicate entries, incomplete records, and inconsistent assay units are common in natural product databases. ijsrmt.comresearchgate.net

Standardization of Assay Conditions and Biological Models

To improve the comparability and reliability of bioactivity data for compounds like this compound, standardization of assay conditions and biological models is essential. The lack of standardized techniques can make it difficult to compare results across different studies. nih.gov Implementing standardized protocols for in vitro enzyme inhibition assays, cell-based assays, and in vivo studies is crucial. Rigorous filtering of data and harmonization of assay conditions are necessary steps to address inconsistencies in reported bioactivity. ijsrmt.comresearchgate.net Furthermore, the use of appropriate controls and replicates in experimental design is important to avoid errors in the analysis of natural product effects. nih.gov

Orthogonal Purity Validation Methods for Research Materials

The purity of natural product samples is a critical factor influencing the reliability of bioactivity data. Impurities can lead to misinterpretation of results. Therefore, the use of orthogonal purity validation methods for research materials is indispensable. benchchem.comcreative-biostructure.comrsc.orgnih.gov

Multiple analytical techniques can be employed to assess the purity of this compound and other natural products. High-Performance Liquid Chromatography (HPLC) is commonly used for purity validation and component analysis. benchchem.comresearchgate.netuh.cunih.govcreative-biostructure.comloesungsfabrik.de Coupled techniques like LC-MS and GC-MS provide additional information on the identity and presence of impurities. benchchem.comcreative-biostructure.comcontractlaboratory.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a versatile and non-destructive method for determining the concentration and purity of natural products in a single analytical step. benchchem.comcreative-biostructure.comnih.govresearchgate.net X-ray crystallography can provide definitive structural confirmation and insights into sample purity. benchchem.comcreative-biostructure.com Comparing the metabolite profiles of different batches or sources of a natural product using techniques like MS profiling can also help assess consistency and identify potential variations. nih.gov Adhering to guidelines and policies from funding bodies or journals regarding the characterization and standardization of natural products further reinforces the importance of rigorous purity validation. nih.gov

Meta-Analysis to Identify Confounding Variables

Meta-analysis, a statistical approach to combine results from multiple scientific studies, can be a valuable tool in this compound research to synthesize findings and identify potential confounding variables that may influence study outcomes. nih.govmedintensiva.org Confounding variables are factors that can distort the observed relationship between an intervention (e.g., this compound treatment) and an outcome (e.g., enzyme inhibition or cognitive improvement). nih.gov In the context of natural product research like this compound, several factors can act as confounders.

Variability in the source and isolation methods of this compound from Streptomyces eurythermus can lead to differences in compound purity and the presence of co-isolated analogs (e.g., Eurystatin B, C, D, E, F), which may possess varying degrees of biological activity. benchchem.comnih.gov A meta-analysis could analyze studies based on the reported purity of this compound and the methods used for its isolation and characterization (e.g., HPLC, NMR, MS) to determine if these factors correlate with observed effect sizes in biological assays. benchchem.comnih.gov

Differences in experimental models and assay conditions represent another significant source of potential confounding. Studies on this compound's PEP inhibitory activity might utilize different enzyme sources (recombinant human PEP vs. animal tissue extracts), substrate concentrations, incubation times, and detection methods. nih.govbenchchem.com In vivo studies investigating its effects on memory or neuroprotection could employ different animal species, strains, ages, induction methods for cognitive impairment (e.g., scopolamine-induced amnesia), and behavioral tests. benchchem.comfrontiersin.org A meta-analysis could use meta-regression or subgroup analysis to explore the impact of these variations on the reported efficacy of this compound. nih.govmedintensiva.org

Furthermore, variations in the formulation or delivery method of this compound in in vivo studies could influence its bioavailability and distribution, thereby affecting observed outcomes. While dosage and administration details are excluded from this article as per instructions, the method of formulation (e.g., type of vehicle used) could be a confounding factor analyzed in a meta-analysis to understand its impact on study results without discussing specific doses. frontiersin.org

Identifying these confounding variables through meta-analysis is crucial for understanding the true effect of this compound and for designing more rigorous future studies. By highlighting sources of heterogeneity across studies, meta-analysis can inform the development of standardized protocols and improve the comparability of research findings. nih.govlsu.edu

An example of how data from multiple hypothetical studies could be analyzed in a meta-analysis to identify confounding variables is illustrated in the table below. Note that this table presents hypothetical data for illustrative purposes of the variables that could be examined in a meta-analysis.

| Study ID | PEP Source | Animal Model | Cognitive Impairment Model | This compound Purity (%) | Reported PEP Inhibition (% at X µM) | Reported Memory Improvement (Score Change) |

| Study A | Recombinant Human PEP | Rat (Sprague-Dawley) | Scopolamine | >95 | 85 | +3.5 |

| Study B | Porcine Brain Extract | Mouse (C57BL/6) | Scopolamine | >90 | 78 | +2.1 |

| Study C | Recombinant Human PEP | Mouse (ICR) | Genetic Model | >97 | 91 | +4.8 |

| Study D | Porcine Brain Extract | Rat (Wistar) | Scopolamine | >92 | 81 | +2.9 |

(Note: In a real interactive data table, users could potentially filter or sort by columns and view detailed information about each study.)

Rational Design of Novel this compound Derivatives for Enhanced Potency and Selectivity

The rational design of novel this compound derivatives is a key area for future research, aiming to improve its therapeutic potential by enhancing potency, selectivity, and potentially other pharmacological properties. Rational design approaches leverage the understanding of the compound's structure-activity relationship (SAR) and its interaction with the target enzyme, prolyl endopeptidase (PEP). benchchem.comnih.govwikipedia.org

This compound's inhibitory activity is strongly linked to its unique structural features, particularly the α-keto amide moiety and the cyclic peptide core. psu.edunih.govacs.org SAR studies can systematically investigate how modifications to different parts of the molecule affect its biological activity. benchchem.comwikipedia.org For example, altering the amino acid residues (L-leucine, L-ornithine, and the (S)-3-amino-2-oxobutyric acid unit) or modifying the α,β-unsaturated fatty acid chain attached to the ornithine residue could lead to derivatives with altered binding affinity or specificity for PEP. nih.govnih.gov

Rational design strategies often involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with specific structural modifications and evaluating their biological activity (e.g., PEP inhibition IC₅₀ values). benchchem.comwikipedia.org This helps map the critical functional groups and structural features required for optimal activity. benchchem.compsu.edu

Computational Modeling: Utilizing techniques such as molecular docking and molecular dynamics simulations to predict how potential derivatives would interact with the active site of PEP. This can help prioritize which modifications are most likely to enhance binding affinity or improve selectivity over other related enzymes. benchchem.comslideshare.net

Chemical Synthesis: Developing efficient synthetic routes to access this compound and its derivatives. Multicomponent reactions, such as the Passerini reaction, have been explored for the synthesis of the core structure and can be adapted for the combinatorial synthesis of libraries of analogs. psu.edumdpi.comdntb.gov.uabeilstein-journals.org Modular synthesis approaches allow for targeted substitutions at specific positions. benchchem.com

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties but may offer advantages such as improved metabolic stability or altered interactions with the target. For instance, replacing the ester moiety or the α-keto amide bond with bioisosteres could be explored. benchchem.com

The goal of rational design is not only to increase potency against PEP but also to improve selectivity, potentially reducing off-target effects. PEP is a member of the serine protease family, and designing derivatives that selectively inhibit PEP over other related proteases is crucial for therapeutic development. nih.govnih.gov

Furthermore, rational design can aim to optimize other properties relevant to drug development, such as metabolic stability and pharmacokinetic profiles. While detailed pharmacokinetic profiles are excluded, the design of derivatives with improved stability (e.g., against enzymatic degradation) can be a rational design objective. benchchem.com For example, modifications to the cyclic peptide backbone or the α-keto amide group might enhance stability. benchchem.com

Ongoing research is necessary to fully elucidate the mechanisms of action of this compound and its derivatives, which will further inform rational design efforts. benchchem.com Investigating new analogs that exhibit improved potency or reduced side effects compared to the natural compound is a key future direction. benchchem.com

A hypothetical table illustrating the results of SAR studies on this compound derivatives could be structured as follows:

| Derivative ID | Structural Modification | PEP Inhibition IC₅₀ (nM) | Selectivity vs. Chymotrypsin (IC₅₀ Ratio) |

| This compound | None (Reference) | 15 | >1000 |

| Derivative X | Modification at Ornithine Side Chain | 8 | >2500 |

| Derivative Y | Replacement in α-Keto Amide Moiety | 30 | >500 |

| Derivative Z | Modification at Leucine (B10760876) Residue | 10 | >1200 |

(Note: In a real interactive data table, users could potentially compare derivatives, filter by activity or selectivity, and view detailed structural information.)

Q & A

Q. What experimental methodologies are recommended for structural characterization of Eurystatin A?

To determine the structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for amino acid sequencing and stereochemical analysis, supplemented by high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₁₄N₂O₃). X-ray crystallography may further resolve spatial configurations of functional groups like the ester moiety and double bond. Experimental protocols must include purity validation (e.g., HPLC) and cross-referencing with structural analogs like Eurystatin B and Poststatin for comparative insights .

Q. How can reproducibility be ensured in the synthesis of this compound?

Reproducibility requires meticulous documentation of reaction conditions (e.g., solvent systems, temperature, catalysts) and step-by-step isolation protocols. Researchers should adhere to guidelines for reporting synthetic procedures, including characterization data for intermediates and final products. Cross-validation with peer studies on α-ketoamide synthesis (e.g., esterification steps, peptide coupling) is critical. For transparency, raw spectral data and chromatograms should be archived in supplementary materials .

Q. What in vitro bioactivity screening approaches are suitable for preliminary evaluation of this compound?

Use enzyme inhibition assays (e.g., proteases) to assess bioactivity, given this compound’s peptide backbone. Standardize experimental parameters such as substrate concentration, pH, and incubation time. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate results. Dose-response curves and IC₅₀ calculations should be reported with statistical confidence intervals .

Q. How do structural differences between this compound and its analogs (e.g., Eurystatin B) influence functional properties?

Conduct comparative studies by systematically varying amino acid residues (e.g., Val vs. D-Leu substitutions) and analyzing changes in bioactivity. Use molecular docking simulations to predict interactions with target enzymes. Structural differences, such as the absence of a third amino acid in this compound compared to Poststatin, may alter binding affinity or stability, necessitating empirical validation via circular dichroism (CD) or thermal shift assays .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay conditions, compound purity, or biological models. To resolve conflicts:

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

Adopt a modular synthesis approach to generate analogs with targeted substitutions (e.g., ester-to-amide group replacements). Use high-throughput screening to assess bioactivity changes. Pair SAR data with computational modeling (e.g., molecular dynamics) to identify critical functional groups. Ensure statistical rigor by employing multivariate analysis to account for synergistic effects .

Q. What experimental designs minimize biases in assessing this compound’s in vivo vs. in vitro efficacy?

Apply the PICOT framework:

- P opulation: Define model organisms (e.g., murine vs. primate).

- I ntervention: Standardize dosing regimens and administration routes.

- C omparison: Use placebo and positive control groups.

- O utcome: Quantify biomarkers (e.g., enzyme inhibition levels).

- T ime: Establish longitudinal monitoring protocols .

Q. How should researchers evaluate the feasibility of novel this compound synthesis routes?

Apply the FINER criteria:

- F easible: Assess resource availability (e.g., chiral catalysts).

- I nteresting: Align with gaps in α-ketoamide synthesis literature.

- N ovel: Explore underutilized reactions (e.g., photoinduced coupling).

- E thical: Ensure waste minimization and solvent recycling.

- R elevant: Target scalability for preclinical studies .

Q. What methodologies resolve discrepancies in this compound’s stability under physiological conditions?

Conduct accelerated stability studies (e.g., varying pH, temperature) with LC-MS monitoring. Compare degradation profiles with structural analogs to identify vulnerable moieties (e.g., ester hydrolysis). Use kinetic modeling to predict shelf-life and guide formulation strategies .

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?